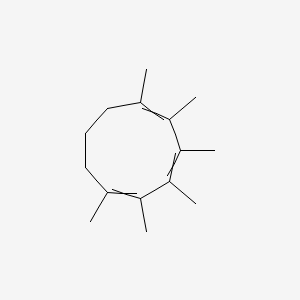
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene is a cyclic hydrocarbon with a unique structure characterized by a nine-membered ring with six methyl groups attached. This compound falls under the category of cycloalkanes, which are known for their ring structures and saturated carbon-hydrogen bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of a linear nonane derivative with appropriate substituents to form the nine-membered ring. This process often requires the use of strong acids or bases as catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclononane: A nine-membered ring hydrocarbon without methyl substituents.
Cyclooctane: An eight-membered ring hydrocarbon with similar reactivity.
Cyclodecane: A ten-membered ring hydrocarbon with comparable properties.
Uniqueness
1,2,3,4,5,6-Hexamethylcyclonona-1,3,5-triene is unique due to its six methyl substituents, which influence its chemical reactivity and physical properties. The presence of these substituents can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from other cycloalkanes .
Eigenschaften
CAS-Nummer |
61193-78-0 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethylcyclonona-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-10-8-7-9-11(2)13(4)15(6)14(5)12(10)3/h7-9H2,1-6H3 |
InChI-Schlüssel |
GVRZNMOVSXJTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C(CCC1)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


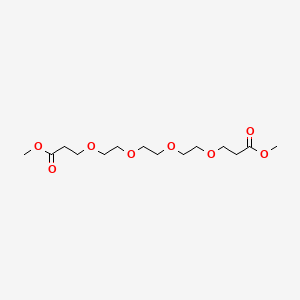
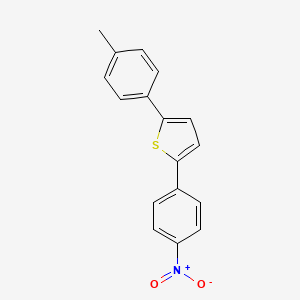
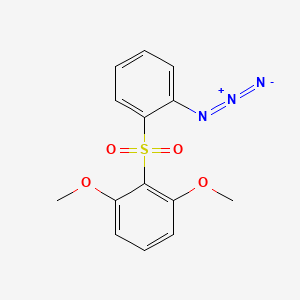
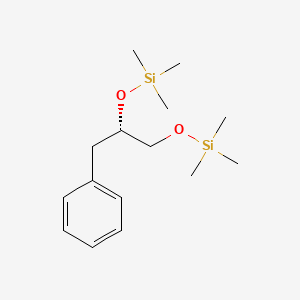
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
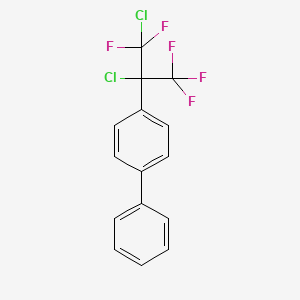
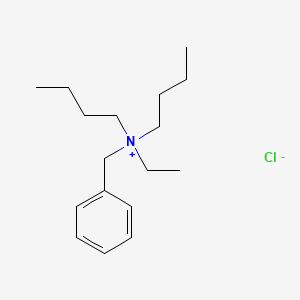
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)


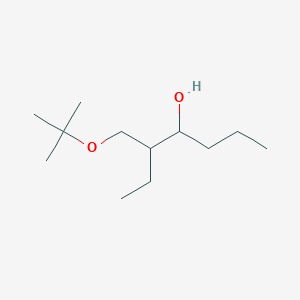
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
